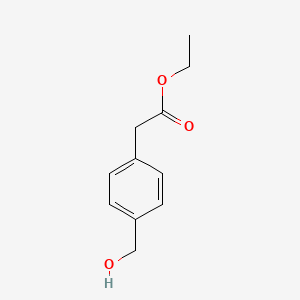

Ethyl 2-(4-(hydroxymethyl)phenyl)acetate

Description

Contextualization in Phenylacetate (B1230308) Chemistry and Hydroxymethylated Aromatic Compounds

Ethyl 2-(4-(hydroxymethyl)phenyl)acetate is structurally a member of two significant classes of organic compounds: phenylacetates and hydroxymethylated aromatics.

Phenylacetates , which are esters of phenylacetic acid, are a well-established scaffold in organic chemistry. nih.gov The core structure, consisting of a benzene (B151609) ring attached to an acetic acid moiety, is found in various natural products and serves as a key intermediate in the pharmaceutical industry. guidechem.comnbinno.com The ethyl ester, specifically, offers a balance of reactivity and stability, making it suitable for a range of chemical transformations. It can undergo reactions typical of esters, such as hydrolysis to the parent carboxylic acid or reduction to the corresponding alcohol.

Hydroxymethylated aromatic compounds are characterized by the presence of a hydroxymethyl (-CH₂OH) group attached to an aromatic ring. This functional group is of great synthetic value. nih.gov The primary benzylic alcohol can be readily oxidized to form a benzaldehyde (B42025), converted into a good leaving group (such as a halide) for nucleophilic substitution reactions, or used in ether and ester formation. The introduction of a hydroxymethyl group can also modify the physicochemical properties of a molecule, often enhancing hydrophilicity. nih.gov

This compound uniquely combines these features. It is a para-substituted benzene derivative where the two functional groups are electronically insulated from each other by the aromatic ring, allowing for selective chemical manipulation of either the ester or the alcohol group. This bifunctionality makes it a highly valuable and versatile intermediate for building complex target molecules.

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, revealing potential synthetic pathways. wikipedia.orgicj-e.org The analysis of this compound identifies several logical disconnections based on reliable and well-established chemical reactions.

The most straightforward retrosynthetic approach involves two primary disconnections: an ester disconnection and a C-C bond disconnection.

Functional Group Interconversion (FGI) / C-O Disconnection (Esterification): The ester linkage is the most apparent point for disconnection. This retrosynthetic step leads back to 4-(hydroxymethyl)phenylacetic acid and ethanol (B145695). The forward reaction, a Fischer esterification, would involve reacting the carboxylic acid with ethanol in the presence of an acid catalyst. orgsyn.org

C-C Disconnection: The next step is to simplify the 4-(hydroxymethyl)phenylacetic acid intermediate. The bond between the aromatic ring and the acetic acid side chain can be disconnected. A common synthetic equivalent for the carboxymethyl anion synthon is a cyanide ion. This leads to a precursor like 4-(hydroxymethyl)benzyl halide (e.g., bromide). The forward synthesis would involve nucleophilic substitution with a cyanide salt to form the corresponding nitrile, followed by hydrolysis to yield the carboxylic acid. google.com

An alternative pathway for the formation of 4-(hydroxymethyl)phenylacetic acid involves starting with a precursor where the hydroxymethyl group is already present or is introduced from another functional group. For instance, synthesis from 4-bromomethylphenylacetic acid via nucleophilic substitution with hydroxide (B78521) is a documented route. chemicalbook.comchemwhat.com

A summary of a primary retrosynthetic route is presented below.

| Step | Target/Intermediate | Disconnection Strategy | Precursors | Forward Reaction Type |

| 1 | This compound | C-O Ester Bond | 4-(hydroxymethyl)phenylacetic acid + Ethanol | Fischer Esterification |

| 2 | 4-(hydroxymethyl)phenylacetic acid | C-C Bond (Ar-CH₂) | 4-(hydroxymethyl)benzyl cyanide | Nitrile Hydrolysis |

| 3 | 4-(hydroxymethyl)benzyl cyanide | C-C Bond (ArCH₂-CN) | 4-(hydroxymethyl)benzyl bromide + NaCN | Nucleophilic Substitution |

| 4 | 4-(hydroxymethyl)benzyl bromide | Functional Group Interconversion | 4-methylbenzyl alcohol (p-Toluyl alcohol) | Radical Bromination |

This analysis demonstrates that the target compound can be logically synthesized from simple and readily available precursors like p-toluyl alcohol through a sequence of standard organic transformations.

Significance as a Synthetic Intermediate in Advanced Organic Synthesis

The value of this compound as a synthetic intermediate lies in its bifunctional nature, which allows for sequential and site-selective reactions. The two distinct functional groups—the ethyl ester and the benzylic alcohol—can be addressed independently with appropriate reagents and protecting group strategies.

The hydroxymethyl group serves as a handle for extending the molecular framework. It can be:

Oxidized to an aldehyde, which can then participate in reactions such as Wittig olefination, reductive amination, or aldol (B89426) condensations.

Converted to a benzyl (B1604629) halide, enabling subsequent nucleophilic substitution or the formation of organometallic reagents.

Esterified or etherified to introduce a wide variety of other functional groups or to link the molecule to another scaffold.

The ethyl phenylacetate moiety provides another site for modification:

The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formations or other carboxylate-derived reactions.

The α-protons on the methylene (B1212753) group adjacent to the ester are acidic and can be deprotonated to form an enolate, allowing for alkylation or acylation at this position.

The ester can be reduced using reagents like lithium aluminum hydride to yield 2-(4-(hydroxymethyl)phenyl)ethan-1-ol, a diol with differentiated primary alcohols.

This orthogonal reactivity makes this compound a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules where a substituted phenylacetic acid core is required. Its structure allows for the systematic and controlled construction of molecular complexity, making it a significant tool for medicinal and synthetic chemists.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-[4-(hydroxymethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-14-11(13)7-9-3-5-10(8-12)6-4-9/h3-6,12H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNJZNONZIGWFRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=C(C=C1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 2 4 Hydroxymethyl Phenyl Acetate

Esterification Approaches to Ethyl Phenylacetates

Esterification represents a direct and fundamental approach to synthesizing ethyl phenylacetates. This involves the reaction of a carboxylic acid with an alcohol to form an ester and water. The two primary methods for this transformation are direct esterification and transesterification.

Direct esterification, most notably the Fischer-Speier esterification, is a well-established method for synthesizing esters. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. jocpr.com In the context of Ethyl 2-(4-(hydroxymethyl)phenyl)acetate, the immediate precursor would be 4-(hydroxymethyl)phenylacetic acid, which is then reacted with ethanol (B145695) in the presence of a strong acid catalyst.

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.orgmasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. organic-chemistry.org Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. organic-chemistry.orgmasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, an excess of the alcohol reactant is often used, or water is removed as it is formed. organic-chemistry.orgmasterorganicchemistry.com

A variety of acid catalysts can be employed, with sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) being common choices. mdpi.com Heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) nanoclays, have also been shown to be effective for the esterification of phenylacetic acid, offering advantages like reusability and operational simplicity. nih.gov

Table 1: Catalysts and Conditions for Direct Esterification

| Catalyst Type | Example Catalyst | Typical Conditions | Reference |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Excess ethanol, heat | organic-chemistry.orgorgsyn.org |

| Homogeneous Acid | p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene, 6h | mdpi.com |

| Heterogeneous Acid | Al³⁺-montmorillonite | Toluene, 6h | nih.gov |

Transesterification is another valuable method for the synthesis of esters, involving the conversion of one ester into another by reaction with an alcohol. masterorganicchemistry.com This process can be catalyzed by either acids or bases. tu-clausthal.de For the synthesis of this compound, a potential route would be the reaction of a methyl ester precursor, such as Mthis compound, with an excess of ethanol.

Under basic conditions, the reaction is initiated by a nucleophilic alkoxide which attacks the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate. masterorganicchemistry.com This intermediate then collapses, eliminating the original alkoxide and forming the new ester. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol corresponding to the target ester is typically used in large excess as the solvent. masterorganicchemistry.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification, where the carbonyl group is first protonated to increase its reactivity towards the incoming alcohol. masterorganicchemistry.com Various catalysts have been developed for transesterification, including zinc clusters and N-heterocyclic carbenes (NHCs), which can promote the reaction under mild conditions. organic-chemistry.org For instance, lipase-catalyzed transesterification of ethyl acetate (B1210297) with 2-phenylethanol (B73330) has been demonstrated as a green synthetic strategy. mdpi.com

Table 2: Transesterification Reaction Parameters

Functionalization of Phenylacetate (B1230308) Precursors for Hydroxymethyl Introduction

An alternative synthetic strategy involves starting with a functionalized phenylacetate precursor and subsequently introducing the hydroxymethyl group onto the phenyl ring. This approach allows for the use of readily available starting materials and offers flexibility in the synthesis design.

This methodology involves the reduction of a carbonyl group, such as an aldehyde or a ketone, on the phenyl ring of an ethyl phenylacetate derivative. A suitable precursor for this compound would be Ethyl 2-(4-formylphenyl)acetate. The formyl group can be selectively reduced to a primary alcohol (the hydroxymethyl group) using a mild reducing agent.

Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this type of transformation due to its selectivity for reducing aldehydes and ketones in the presence of less reactive functional groups like esters. researchgate.netusda.gov The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol at room temperature. researchgate.netusda.gov This method offers high yields and clean products, often without the need for protecting the phenolic hydroxyl group. usda.gov For instance, the reduction of aromatic esters to their corresponding alcohols has been achieved in good yields using a sodium borohydride-methanol system in refluxing THF. researchgate.net Biocatalytic reductions using enzymes like dehydrogenases/reductases from microorganisms also present a green and highly enantioselective alternative for preparing chiral aromatic alcohols. researchgate.net

Table 3: Reducing Agents for Carbonyl Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon bonds. libretexts.orgnobelprize.org These reactions can be employed to construct the desired molecule by coupling appropriate precursors. For the synthesis of this compound, reactions like the Suzuki, Heck, and Sonogashira couplings could be utilized. libretexts.orgorganic-chemistry.orglibretexts.org

For example, a Suzuki coupling could involve the reaction of an aryl boronic acid containing a protected hydroxymethyl group with an ethyl haloacetate derivative in the presence of a palladium catalyst and a base. libretexts.org The reactivity of aryl halides in these couplings generally follows the order I > Br > OTf >> Cl. libretexts.org

The Heck reaction provides a method to form a carbon-carbon bond between an aryl halide and an alkene. organic-chemistry.orglibretexts.org This could be envisioned as a route to introduce the acetate side chain. Similarly, the Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, could be used to introduce an alkyne that is subsequently transformed into the desired side chain. libretexts.orgwikipedia.orgorganic-chemistry.org These palladium-catalyzed methods are valued for their functional group tolerance and the mild reaction conditions often employed. nobelprize.org

Table 4: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Example) | Reference |

| Suzuki Coupling | Organoboron compound + Organic halide | Pd(OAc)₂, Ligand, Base | libretexts.orgnobelprize.org |

| Heck Reaction | Alkene + Organic halide | Pd(OAc)₂, Base | organic-chemistry.orglibretexts.org |

| Sonogashira Coupling | Terminal alkyne + Organic halide | Pd catalyst, Cu(I) cocatalyst, Amine base | libretexts.orgwikipedia.orgorganic-chemistry.org |

Isocoumarins are a class of lactones that are structurally related to phenylacetic acid derivatives. Synthetic strategies targeting isocoumarins can potentially serve as a pathway to phenylethanol derivatives through subsequent ring-opening and reduction steps. The synthesis of isocoumarins can be achieved through various methods, including the intramolecular cyclization of 2-alkenyl benzoic acids or the metal-catalyzed cyclization of 1,2-difunctionalized arenes. beilstein-journals.orgnih.gov

Recent advancements have utilized transition-metal-catalyzed C-H activation to construct the isocoumarin (B1212949) scaffold. beilstein-journals.orgnih.gov For instance, Rh(III)-catalyzed C-H activation/annulation of benzoic acids has been developed for this purpose. organic-chemistry.org Once the appropriate isocoumarin is synthesized, it can undergo transformations to yield related phenylethanol derivatives. For example, reduction of the lactone functionality would lead to a diol, which could then be selectively manipulated to afford the target structure. While not a direct route to this compound, this approach highlights the synthetic versatility of isocoumarins as intermediates for related structures.

Novel and Green Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient routes for producing esters like this compound. These methods focus on maximizing atom economy, reducing waste, and utilizing milder reaction conditions.

The synthesis of this compound can be efficiently achieved through two primary catalytic pathways: the direct esterification of its parent carboxylic acid and the reduction of a functionalized precursor.

One direct and effective method is the catalytic reduction of Ethyl 2-(4-formylphenyl)acetate. This precursor, which features an aldehyde group, can be selectively reduced to the corresponding hydroxymethyl group to yield the final product. This transformation requires a suitable reducing agent and catalyst system to ensure high conversion and selectivity without affecting the ester functionality.

Another prominent catalytic strategy is the Fischer-Speier esterification of the parent acid, 4-(hydroxymethyl)phenylacetic acid, with ethanol. This equilibrium-driven reaction is traditionally catalyzed by homogeneous mineral acids such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). researchgate.netmasterorganicchemistry.com To drive the reaction towards the product side, an excess of the alcohol reactant (ethanol) is often employed, which can also serve as the reaction solvent. masterorganicchemistry.com

In a move towards greener and more reusable systems, heterogeneous acid catalysts have been successfully employed for the esterification of related phenylacetic acids. These solid catalysts are easily separated from the reaction mixture, simplifying purification and reducing waste. Examples include cation-exchange resins like Amberlyst-15 and metal-exchanged montmorillonite nanoclays. researchgate.netgcsu.edunih.gov For instance, Al³⁺-montmorillonite nanoclay has demonstrated high activity in the esterification of phenylacetic acid. nih.gov

| Catalyst Type | Specific Catalyst Example | Applicable Reaction | Typical Conditions | Key Advantages |

|---|---|---|---|---|

| Homogeneous Acid | Sulfuric Acid (H₂SO₄), p-Toluenesulfonic Acid (TsOH) | Fischer Esterification | Excess ethanol, elevated temperature (e.g., 110°C) researchgate.net | High catalytic activity. researchgate.net |

| Heterogeneous Acid (Resin) | Amberlyst-15 | Fischer Esterification | Excess alcohol, 110°C researchgate.net | Reusable, easy to separate from product, environmentally friendly. researchgate.netgcsu.edu |

| Heterogeneous Acid (Nanoclay) | Al³⁺-montmorillonite | Fischer Esterification | Toluene solvent, reflux | High surface area, eco-friendly, reusable, high selectivity. nih.gov |

| Reduction Catalyst | (Not specified in results) | Reduction of Aldehyde | (Not specified in results) | Direct conversion of an advanced intermediate. |

Adopting solvent-free conditions is a primary goal of green chemistry, as it eliminates the environmental burden and cost associated with solvent use, recovery, and disposal.

For the synthesis of this compound, a pseudo-solvent-free approach can be realized during Fischer esterification by using a large excess of ethanol. masterorganicchemistry.com In this scenario, ethanol acts as both a reactant and the reaction medium, thereby obviating the need for an additional organic solvent. gcsu.edu This method is particularly effective when paired with a solid heterogeneous catalyst, such as Amberlyst-15, which can be easily filtered out at the end of the reaction. gcsu.edu

A truly solvent-free method involves the use of mechanochemistry, specifically high-speed ball milling. nih.gov This technique uses mechanical force to initiate reactions between solid reactants in the absence of any solvent. While not yet specifically documented for this compound, this method has been successfully applied to other esterification reactions at room temperature, demonstrating its potential as a novel and green synthetic route. nih.gov This approach offers advantages such as reduced reaction times, lower energy consumption, and the elimination of solvent waste.

| Green Approach | Description | Advantages |

|---|---|---|

| Excess Reagent as Solvent | Utilizing a large excess of ethanol in Fischer esterification to serve as both the reactant and the solvent. masterorganicchemistry.com | Eliminates the need for a separate solvent, simplifies the reaction setup. gcsu.edu |

| Heterogeneous Catalysis | Employing solid-supported catalysts like Amberlyst-15 or nanoclays that can be physically separated from the reaction mixture. researchgate.netnih.gov | Facilitates easy catalyst recovery and reuse, minimizes waste streams. nih.gov |

| Mechanochemistry (Ball Milling) | A solvent-free technique where mechanical energy is used to drive the reaction between solid reactants. nih.gov | Avoids solvents entirely, often proceeds at room temperature, can reduce reaction times. nih.gov |

Stereoselective Synthesis and Chiral Resolution Considerations

The molecular structure of this compound is inherently achiral. nih.gov The carbon atom alpha to the carbonyl group (the benzylic carbon) is bonded to two hydrogen atoms, meaning it does not constitute a stereocenter. Consequently, the molecule does not exist as enantiomers or diastereomers.

Therefore, considerations of stereoselective synthesis or chiral resolution are not applicable to the synthesis of this compound itself. These techniques are only relevant for molecules that possess chiral centers and can exist in multiple stereoisomeric forms.

It is important to note, however, that if a substituent other than hydrogen were introduced at the alpha-carbon, this would create a chiral center. For example, the synthesis of the anti-inflammatory drug Loxoprofen, which has a propionic acid side chain instead of an acetic acid ester side chain, involves creating a chiral center at this position and requires stereoselective control. google.com In such hypothetical derivatives of this compound, enantioselective catalytic methods or chiral resolution of a racemic mixture would become critical synthetic considerations.

Chemical Reactivity and Transformation Studies of Ethyl 2 4 Hydroxymethyl Phenyl Acetate

Reactions Involving the Ester Functionality

The ethyl ester group in Ethyl 2-(4-(hydroxymethyl)phenyl)acetate is a primary site for nucleophilic acyl substitution reactions.

Hydrolysis Kinetics and Mechanism Studies

The hydrolysis of an ester results in the formation of a carboxylic acid and an alcohol. This reaction can be catalyzed by either acid or base. chemguide.co.uk

Under acidic conditions, the hydrolysis of esters is a reversible process. The reaction is typically carried out by heating the ester with an excess of water in the presence of a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uk For this compound, acidic hydrolysis would yield 2-(4-(hydroxymethyl)phenyl)acetic acid and ethanol (B145695).

Basic hydrolysis, or saponification, is an irreversible reaction that goes to completion. researchgate.net The ester is heated with a strong base, such as sodium hydroxide (B78521), to produce the corresponding carboxylate salt and an alcohol. chemguide.co.uk In the case of this compound, saponification would yield sodium 2-(4-(hydroxymethyl)phenyl)acetate and ethanol.

Aminolysis Reactions and Mechanistic Pathways

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. This reaction is of great importance in the synthesis of a wide variety of organic compounds. The aminolysis of phenyl acetate (B1210297) has been a subject of mechanistic studies, which indicate that the reaction can proceed through a stepwise mechanism involving a tetrahedral intermediate. researchgate.netnih.gov The rate-determining step can vary depending on the basicity of the reacting amine. nih.gov

For this compound, reaction with a primary amine (R-NH₂) would be expected to yield N-alkyl-2-(4-(hydroxymethyl)phenyl)acetamide and ethanol. While no specific studies on the aminolysis of this compound have been found, the general principles of ester aminolysis suggest that the reaction would be feasible. The reactivity would likely be influenced by the steric and electronic properties of the amine.

Trans-esterification Pathways

Trans-esterification is the process of exchanging the alkoxy group of an ester with another alcohol. This reaction is typically catalyzed by either an acid or a base. masterorganicchemistry.com For example, reacting this compound with an excess of methanol (B129727) in the presence of an acid catalyst would be expected to yield Mthis compound and ethanol. researchgate.net

The reaction is an equilibrium process, and to drive it towards the desired product, a large excess of the reactant alcohol is often used. masterorganicchemistry.com While specific catalysts and conditions for the trans-esterification of this compound are not documented, general methods for trans-esterification of similar esters are well-established. ntnu.nopearson.com

Reactions of the Hydroxymethyl Group

The primary benzylic alcohol functionality in this compound allows for a different set of chemical transformations.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of the hydroxymethyl group can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.

The oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly used for this transformation. The oxidation of this compound under such conditions would yield Ethyl 2-(4-formylphenyl)acetate. Phenylacetaldehyde, a related compound, is known to be readily oxidized to phenylacetic acid. wikipedia.org

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize a primary alcohol directly to a carboxylic acid. Therefore, treatment of this compound with these reagents would be expected to produce 4-(carboxy)-2-phenylacetic acid ethyl ester.

Ether and Ester Formation

The hydroxymethyl group can undergo reactions to form ethers and esters.

Ether Formation: The Williamson ether synthesis is a common method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.comwikipedia.org To form an ether from the hydroxymethyl group of this compound, it would first need to be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. youtube.com This alkoxide could then react with an alkyl halide (e.g., methyl iodide) to form the corresponding ether, Ethyl 2-(4-(methoxymethyl)phenyl)acetate. The reaction proceeds via an SN2 mechanism. wikipedia.org

Ester Formation: The hydroxymethyl group can also be esterified by reaction with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). This is a standard esterification reaction. For instance, reacting this compound with acetic anhydride in the presence of a base like pyridine (B92270) would be expected to yield Ethyl 2-(4-(acetoxymethyl)phenyl)acetate. The esterification of benzyl (B1604629) alcohol is a well-known reaction and provides a good model for the reactivity of the hydroxymethyl group in the target molecule. nih.govsciencemadness.org

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on this compound can occur at two primary sites: the benzylic carbon of the hydroxymethyl group and the carbonyl carbon of the ethyl ester.

At the Benzylic Position: The hydroxyl group is a poor leaving group. Therefore, for a nucleophilic attack to occur at the benzylic carbon, the -OH group must first be converted into a better leaving group, such as a tosylate (by reaction with tosyl chloride) or a halide (e.g., using SOCl₂ or PBr₃). Once activated, a wide range of nucleophiles can displace the leaving group in an Sₙ2-type reaction.

Table 1: Potential Nucleophilic Substitution Reactions at the Benzylic Position

| Nucleophile | Reagent Example | Leaving Group | Product |

| Azide (N₃⁻) | Sodium Azide (NaN₃) | Tosylate (-OTs) | Ethyl 2-(4-(azidomethyl)phenyl)acetate |

| Cyanide (CN⁻) | Sodium Cyanide (NaCN) | Bromide (-Br) | Ethyl 2-(4-(cyanomethyl)phenyl)acetate |

| Thiolate (RS⁻) | Sodium thiomethoxide (NaSMe) | Chloride (-Cl) | Ethyl 2-(4-((methylthio)methyl)phenyl)acetate |

| Iodide (I⁻) | Sodium Iodide (NaI) | Tosylate (-OTs) | Ethyl 2-(4-(iodomethyl)phenyl)acetate |

At the Ester Carbonyl Group: The ethyl ester moiety is susceptible to nucleophilic acyl substitution. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to a tetrahedral intermediate, followed by the elimination of the ethoxide leaving group. Common transformations include hydrolysis, transesterification, and amidation. For instance, base-catalyzed hydrolysis (saponification) with sodium hydroxide will yield the sodium salt of 2-(4-(hydroxymethyl)phenyl)acetic acid. Enzymatic hydrolysis using lipases can also achieve this transformation, often under milder conditions. semanticscholar.org

Table 2: Nucleophilic Acyl Substitution Reactions

| Reaction | Reagent(s) | Product |

| Saponification (Hydrolysis) | NaOH, H₂O | 2-(4-(Hydroxymethyl)phenyl)acetic acid (after acidification) |

| Transesterification | Methanol (CH₃OH), Acid/Base catalyst | Mthis compound |

| Amidation | Ammonia (NH₃) | 2-(4-(Hydroxymethyl)phenyl)acetamide |

| Aminolysis | Methylamine (CH₃NH₂) | N-Methyl-2-(4-(hydroxymethyl)phenyl)acetamide |

Electrophilic and Nucleophilic Aromatic Substitution on the Phenyl Ring

The benzene (B151609) ring of this compound contains two substituents: a hydroxymethyl group (-CH₂OH) and an ethyl acetate group (-CH₂COOEt). Both are alkyl-type substituents, which are generally ortho, para-directing in electrophilic aromatic substitution (EAS) reactions. libretexts.org The electron-donating nature of the alkyl chains activates the ring towards electrophilic attack, albeit weakly. The substitution will occur at the positions ortho to the existing groups (C2 and C6 relative to the ethyl acetate group), which are sterically the most accessible.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions can be performed on the aromatic ring. The general mechanism involves the attack of the aromatic π-system on a strong electrophile to form a resonance-stabilized carbocation intermediate (a sigma complex), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent(s) | Electrophile (E⁺) | Potential Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Ethyl 2-(4-(hydroxymethyl)-3-nitrophenyl)acetate |

| Halogenation | Br₂, FeBr₃ | Br⁺ | Ethyl 2-(3-bromo-4-(hydroxymethyl)phenyl)acetate |

| Friedel-Crafts Acylation | Acetyl chloride (CH₃COCl), AlCl₃ | CH₃CO⁺ | Ethyl 2-(3-acetyl-4-(hydroxymethyl)phenyl)acetate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Ethyl 2-(4-(hydroxymethyl)-3-sulfophenyl)acetic acid |

Nucleophilic Aromatic Substitution (SₙAr): In contrast to EAS, nucleophilic aromatic substitution is highly unlikely for this compound under standard conditions. SₙAr reactions require the presence of strong electron-withdrawing groups (such as -NO₂) on the aromatic ring to stabilize the negative charge of the intermediate Meisenheimer complex. Since this compound lacks such activating groups, its phenyl ring is not susceptible to attack by nucleophiles.

Catalytic Transformations and Reaction Mechanism Elucidation

Catalysis offers efficient and selective pathways for transforming this compound. Key catalytic reactions target the benzylic alcohol and the ester group.

Catalytic Oxidation: The primary benzylic alcohol can be selectively oxidized to the corresponding aldehyde or carboxylic acid using various catalytic systems. For example, transition-metal catalysts (e.g., based on ruthenium, palladium, or copper) in the presence of an oxidant like molecular oxygen or tert-butyl hydroperoxide can facilitate this transformation. researchgate.net Aerobic oxidation using a TEMPO ((2,2,6,6-Tetramefhylpiperidin-1-yl)oxyl) catalyst is a common method for selectively converting primary alcohols to aldehydes under mild conditions.

Mechanism Insight: The oxidation often proceeds via the formation of a metal-alkoxide species. In a TEMPO-catalyzed reaction, a co-oxidant first oxidizes TEMPO to an oxoammonium ion, which is the active oxidant that converts the alcohol to an aldehyde.

Catalytic Hydrogenolysis: The benzylic alcohol can be subject to hydrogenolysis, a reaction where a C-O bond is cleaved by hydrogen. Using a catalyst like Palladium on carbon (Pd/C) and a source of hydrogen, the -CH₂OH group can be reduced to a methyl group (-CH₃), yielding Ethyl 2-(4-methylphenyl)acetate. This reaction is a powerful method for deoxygenation.

Enzymatic Catalysis: As mentioned in section 3.2.3, enzymes, particularly lipases, are effective catalysts for the hydrolysis or transesterification of the ethyl ester group. semanticscholar.org These biocatalytic reactions are prized for their high selectivity and mild reaction conditions, often proceeding at room temperature and neutral pH, which helps to avoid side reactions at other functional groups.

Mechanism Insight: The enzymatic hydrolysis of esters typically follows a mechanism similar to chemical catalysis, involving the formation of a tetrahedral intermediate within the enzyme's active site. The serine residue in the active site of many lipases acts as the nucleophile, forming a covalent acyl-enzyme intermediate, which is then hydrolyzed by water to release the carboxylic acid and regenerate the enzyme.

Derivatives and Analogues of Ethyl 2 4 Hydroxymethyl Phenyl Acetate in Academic Research

Design and Synthesis of Structurally Modified Analogues

The creation of new molecules based on the Ethyl 2-(4-(hydroxymethyl)phenyl)acetate framework involves targeted chemical reactions to alter specific parts of the structure. Academic studies report several successful synthetic strategies.

One significant modification involves the synthesis of quinazolinone-containing analogues. For instance, the compound ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate has been synthesized by reacting 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). nih.gov This reaction is typically conducted in dry dimethylformamide (DMF) with anhydrous potassium carbonate, followed by heating under reflux for several hours. nih.gov This method effectively links the phenylacetate (B1230308) moiety to a complex heterocyclic system via a sulfur bridge.

Another area of research focuses on creating heterocyclic derivatives like ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate. The synthesis of its monoclinic polymorphic form (2M) is achieved by reacting the corresponding sodium salt with iodoethane (B44018) in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This process results in the formation of a six-membered sulfur- and nitrogen-containing ring attached to the core structure.

Furthermore, analogues featuring thioether linkages have been prepared. A general method for this involves the reaction between a diazoacetate, such as ethyl 2-diazo-2-phenylacetate, and a thiol, like 4-methylbenzenethiol. rsc.org This reaction creates a new carbon-sulfur bond at the carbon adjacent to the ester group, yielding products such as Ethyl-2-phenyl-2-(p-tolylthio)acetate. rsc.org

Table 1: Synthesis of Structurally Modified Analogues

| Derivative Name | Starting Materials | Key Reagents & Conditions | Reference |

|---|---|---|---|

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | 2-Mercapto-3-phenylquinazolin-4(3H)-one, Ethyl chloroacetate | Anhydrous K₂CO₃, Dry DMF, Reflux | nih.gov |

| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate (2M form) | Sodium salt of 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, Iodoethane | Dimethyl sulfoxide (DMSO), 25°C | mdpi.com |

| Ethyl-2-phenyl-2-(p-tolylthio)acetate | Ethyl 2-diazo-2-phenylacetate, 4-Methylbenzenethiol | TFMSA@SBA-15 catalyst, Room Temperature | rsc.org |

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-Reactivity Relationship (SRR) studies investigate how the chemical structure of a molecule affects its reactivity. For derivatives of this compound, research has focused on how modifying substituents on the phenyl ring influences the molecule's properties.

A notable study examined a series of 4′-substituted-2-ethylthio-phenylacetates, which are analogues of the target compound. unife.it This research used infrared (IR) spectroscopy to analyze the carbonyl (C=O) stretching band of derivatives bearing different substituents (NO₂, Cl, H, Me, OMe) at the para-position of the phenyl ring. unife.it The findings indicated that the intensity of the carbonyl stretching band is sensitive to the electronic nature of the substituent. For derivatives with electron-withdrawing groups (like NO₂), the intensity did not vary significantly, whereas for those with electron-donating groups, the intensity increased. unife.it This correlation provides insight into how electronic effects are transmitted through the molecular framework.

The reactivity of precursors is also a key aspect of SRR. In the synthesis of the quinazolinone derivative mentioned earlier, the precursor 2-mercapto-3-phenylquinazolin-4-one exists in a thione form. However, in an alkaline environment, it converts to a more reactive thiolate form, which then readily reacts with ethyl chloroacetate to yield the final product. nih.gov This demonstrates a clear relationship between the structural form (tautomer) and its chemical reactivity under specific pH conditions.

Table 2: SRR Findings for Phenylacetate Analogues

| Analogue Series | Structural Modification | Analytical Method | Observed Relationship | Reference |

|---|---|---|---|---|

| 4′-substituted-2-ethylthio-phenylacetates | Varied substituent (NO₂, Cl, H, Me, OMe) on the phenyl ring | Infrared (IR) Spectroscopy | Intensity of the C=O stretching band correlates with the electron-donating/withdrawing nature of the substituent. | unife.it |

| 2-mercapto-3-phenylquinazolin-4-one | Tautomeric form (thione vs. thiolate) | Reaction analysis | The thiolate form, favored in alkaline media, is the reactive species in the S-alkylation reaction. | nih.gov |

Role as a Building Block in the Synthesis of Complex Molecular Architectures

Derivatives of this compound are valuable as intermediates, or building blocks, for constructing larger and more complex molecules. Their inherent chemical functionalities allow them to be incorporated into diverse molecular architectures.

The derivative ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate serves as a key intermediate for creating even more elaborate compounds. It is explicitly described as a stepping stone in the synthesis of N-substituted and other heterocyclic compounds that feature the quinazolin-4-one moiety. nih.gov

Similarly, the analogue ethyl 2-acetylhydrazono-2-phenylacetate was synthesized specifically as an intermediate for the production of Metamitron, a commercially used herbicide. researchgate.net This highlights the practical application of such derivatives as building blocks for agrochemicals. The synthesis involves reacting ethyl 2-oxo-2-phenylacetate with acethydrazide. researchgate.net

Table 3: Use of Analogues as Synthetic Building Blocks

| Building Block | Target Molecule/Class | Significance of Target | Reference |

|---|---|---|---|

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | N-substituted heterocyclic compounds | Advanced materials, biologically active molecules | nih.gov |

| Ethyl 2-acetylhydrazono-2-phenylacetate | Metamitron | Commercial Herbicide | researchgate.net |

Conformational Analysis of Derivatives

Conformational analysis determines the three-dimensional shape and spatial arrangement of atoms in a molecule. For derivatives of this compound, this is studied using spectroscopic methods and computational modeling.

The conformational landscape of 4′-substituted-2-ethylthio-phenylacetates has been explored using a combination of IR spectroscopy and theoretical calculations. unife.it These studies revealed the presence of multiple stable conformers, including different rotational arrangements (rotamers) described as gauche and cis with respect to the O=C-C-S dihedral angle. The relative stability of these conformers is governed by a delicate balance of intramolecular forces. unife.it

X-ray crystallography provides definitive structural data. For ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, crystal structure analysis determined that the dihedral angle between the mean planes of the quinazoline (B50416) and phenyl rings is 86.83°. nih.gov This nearly perpendicular arrangement is a critical feature of its solid-state conformation.

Further complexity is seen in the conformational analysis of ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate, which can exist in different crystalline forms, or polymorphs. mdpi.com The monoclinic (2M) and orthorhombic (2O) forms exhibit distinct spatial structures and intermolecular interactions, such as different patterns of hydrogen bonding, which dictate how the molecules pack together in a crystal. mdpi.com

Table 4: Conformational Studies of Derivatives

| Derivative | Analytical Method | Key Conformational Finding | Reference |

|---|---|---|---|

| 4′-substituted-2-ethylthio-phenylacetates | IR Spectroscopy, Theoretical Calculations | Existence of stable gauche and cis conformers. | unife.it |

| Ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate | X-Ray Crystallography | The dihedral angle between the quinazoline and phenyl rings is 86.83°. | nih.gov |

| Ethyl 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | X-Ray Crystallography | Exists in at least two different polymorphic forms (monoclinic and orthorhombic) with distinct molecular packing. | mdpi.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For Ethyl 2-(4-(hydroxymethyl)phenyl)acetate, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR and ¹³C NMR for Structural Elucidation

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to each type of proton in the molecule. The ethyl group would present as a triplet for the methyl protons (CH₃) and a quartet for the methylene (B1212753) protons (CH₂), a result of spin-spin coupling. The benzylic protons of the acetate (B1210297) moiety and the hydroxymethyl group would each appear as singlets, given their isolation from other non-equivalent protons. The aromatic protons on the para-substituted benzene (B151609) ring would likely appear as two distinct doublets, characteristic of an AA'BB' spin system.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the ester would appear at the most downfield region, followed by the aromatic carbons. The carbons of the ethyl group, the benzylic methylene, and the hydroxymethyl group would resonate at higher field strengths.

Predicted ¹H and ¹³C NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethyl CH₃ | ~1.2 (triplet) | ~14 |

| Ethyl CH₂ | ~4.1 (quartet) | ~61 |

| Acetate CH₂ | ~3.6 (singlet) | ~41 |

| Aromatic CH | ~7.2-7.4 (two doublets) | ~128-130 |

| Hydroxymethyl CH₂ | ~4.6 (singlet) | ~64 |

| Hydroxymethyl OH | Variable | - |

| Aromatic C (substituted) | - | ~135, ~138 |

| Ester C=O | - | ~172 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from 1D NMR and to establish the connectivity between different parts of the molecule, 2D NMR experiments are crucial.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For instance, a cross-peak between the ethyl CH₃ and CH₂ signals would confirm their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from the acetate CH₂ protons to the ester carbonyl carbon and the aromatic ring carbons would be expected.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands for the hydroxyl, carbonyl, and ether functionalities, as well as for the aromatic ring.

Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (alcohol) | Broad, ~3400-3200 |

| C-H (aromatic) | ~3100-3000 |

| C-H (aliphatic) | ~3000-2850 |

| C=O (ester) | Strong, sharp, ~1735 |

| C=C (aromatic) | ~1600, ~1475 |

| C-O (ester) | ~1250-1000 |

| C-O (alcohol) | ~1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its identification. The molecular ion peak ([M]⁺) in the mass spectrum of this compound would correspond to its molecular weight of 194.23 g/mol . nih.gov The fragmentation pattern would likely involve the loss of the ethoxy group from the ester, the loss of the hydroxymethyl group, and characteristic cleavages of the phenylacetate (B1230308) structure.

Predicted Mass Spectrometry Fragmentation

| m/z | Fragment Ion |

| 194 | [M]⁺ |

| 149 | [M - OCH₂CH₃]⁺ |

| 163 | [M - CH₂OH]⁺ |

| 118 | [HOCH₂C₆H₄CH₂]⁺ |

| 91 | [C₇H₇]⁺ (tropylium ion) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption bands would be primarily due to the π → π* transitions of the benzene ring. The presence of substituents on the benzene ring would be expected to cause a bathochromic (red) shift of these absorption bands compared to unsubstituted benzene.

Chromatographic Techniques for Purity Assessment and Separation (e.g., GC, HPLC, TLC)

The purity and separation of this compound are critical for its application in research and synthesis. Chromatographic techniques, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), are fundamental for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The compound's ester and alcohol functionalities allow for its detection using common GC detectors. For enhanced volatility and improved peak shape, derivatization of the hydroxyl group to a more volatile silyl (B83357) ether, for instance, can be employed, although direct analysis is also feasible.

In a typical GC analysis, a capillary column with a non-polar or medium-polarity stationary phase is used. The separation is based on the differential partitioning of the compound between the carrier gas (mobile phase) and the stationary phase. The temperature of the column is often ramped up during the analysis to ensure the timely elution of compounds with varying boiling points. Mass Spectrometry (MS) is frequently coupled with GC (GC-MS) to provide structural information and confirm the identity of the analyte and any impurities.

Representative GC-MS Conditions:

| Parameter | Value/Description |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temperature of 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | Mass Spectrometer |

| MS Transfer Line | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Scan Range | 40-450 amu |

This table represents a typical set of parameters for the GC-MS analysis of a compound with the structural features of this compound and is for illustrative purposes.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of this compound. Due to the presence of a chromophore (the benzene ring), UV detection is a straightforward and sensitive method for quantification. Reversed-phase HPLC is the most common mode used for this type of moderately polar compound.

In reversed-phase HPLC, a non-polar stationary phase (such as C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of the compound is controlled by adjusting the composition of the mobile phase. Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be used.

The National Institute of Standards and Technology (NIST) has provided specific HPLC conditions for the analysis of this compound.

HPLC Conditions for this compound Analysis:

| Parameter | Value/Description |

| Column | C18 |

| Mobile Phase | 60% Acetonitrile / 40% Water |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 265 nm |

| Temperature | 40 °C |

Data sourced from the NIST Standard Reference Database.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for monitoring reaction progress, identifying compounds, and assessing the purity of a sample. For this compound, TLC is an invaluable tool in a synthetic organic chemistry setting.

A TLC analysis involves spotting a small amount of the sample onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a solvent system (mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinity for the stationary and mobile phases. The position of the compound is then visualized, commonly under UV light, due to the UV-active benzene ring. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

The polarity of the mobile phase is a critical parameter in achieving good separation. For a compound like this compound, which has both a polar hydroxyl group and a less polar ethyl ester group, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used.

Typical TLC Conditions:

| Parameter | Value/Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 2:1 or 1:1 v/v) |

| Visualization | UV light (254 nm) |

This table outlines a common TLC system for aromatic esters with hydroxyl groups. The optimal solvent ratio may need to be determined empirically for the best separation. In a typical separation, impurities that are less polar than the target compound will have a higher Rf value, while more polar impurities will have a lower Rf value.

Theoretical and Computational Studies on Ethyl 2 4 Hydroxymethyl Phenyl Acetate and Its Analogues

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. For Ethyl 2-(4-(hydroxymethyl)phenyl)acetate, DFT calculations can provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity indices.

While specific DFT studies on this compound are not abundant in the literature, extensive research on analogous phenylacetate (B1230308) and ethyl acetate (B1210297) derivatives allows for a reliable extrapolation of its properties. researchgate.netukm.my DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be employed to optimize the molecule's geometry and calculate key electronic parameters. researchgate.net

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding a molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring, particularly influenced by the activating hydroxymethyl and ethyl acetate groups. The LUMO is likely to be centered on the carbonyl group of the ester and the phenyl ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Time-Dependent DFT (TD-DFT) is employed to study the electronic excited states of molecules and predict their electronic absorption spectra. rsc.orgresearchgate.net For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. These transitions are typically of the π → π* type, involving the aromatic system, and n → π* transitions associated with the carbonyl group of the ester. The solvent environment can be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the absorption spectra in solution.

Table 1: Calculated Electronic Properties of Phenylacetate Analogues

| Analogue | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ethyl Phenylacetate | B3LYP/6-31G(d) | -6.54 | -0.89 | 5.65 |

| Methyl Acetate | MP2/6-311+G(d,p) | -11.02 | 2.54 | 13.56 |

| Ethyl Formate | B3LYP/6-311++G(3df,2pd) | -11.45 | 2.31 | 13.76 |

This table presents representative data from computational studies on analogous compounds to illustrate the typical values obtained through quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. researchgate.netresearchgate.net For a flexible molecule like this compound, with several rotatable bonds, MD simulations can provide a detailed picture of its conformational landscape.

MD simulations can be performed using classical force fields such as AMBER or CHARMM. The simulation would typically involve placing the molecule in a solvent box (e.g., water or an organic solvent) and simulating its movement over time by solving Newton's equations of motion. These simulations can reveal the preferred conformations of the molecule in solution, the rotational barriers of the single bonds, and the interactions with the surrounding solvent molecules. rsc.org

For this compound, key conformational features to investigate include the orientation of the ethyl group of the ester, the rotation around the C-C bond connecting the phenyl ring and the acetate group, and the orientation of the hydroxymethyl group. The simulations can quantify the dihedral angle distributions for these rotations, identifying the most stable conformers. nih.gov

Furthermore, MD simulations can elucidate the nature of intermolecular interactions. The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen of the ester group can act as a hydrogen bond acceptor. MD simulations in a protic solvent like water would reveal the extent and dynamics of hydrogen bonding between the solute and solvent molecules. researchgate.net

Table 2: Key Dihedral Angles for Conformational Analysis of Ethyl Phenylacetate Analogues

| Dihedral Angle | Description | Typical Range (degrees) |

| C(ar)-C(ar)-C(α)-C(O) | Rotation of the acetate group relative to the phenyl ring | 60 - 120 |

| C(α)-C(O)-O-C(ethyl) | Orientation of the ethyl group (syn/anti) | ~0 (syn) or ~180 (anti) |

| C(ar)-C(ar)-C(CH2OH)-O | Orientation of the hydroxymethyl group | Variable |

This table outlines the key dihedral angles that would be analyzed in an MD simulation of this compound or its analogues to understand their conformational preferences.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical models that correlate the chemical structure of a series of compounds with their measured reactivity. nih.govnih.gov While no specific QSRR studies on this compound were found, the principles of QSRR can be applied to predict its reactivity based on its structural features.

A typical QSRR study involves a set of structurally related compounds for which a specific reactivity parameter (e.g., a reaction rate constant) has been measured. A large number of molecular descriptors are then calculated for each compound. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial charges). mdpi.com

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like artificial neural networks (ANN) are then used to build a mathematical model that relates the descriptors to the observed reactivity. nih.gov

For a series of substituted phenylacetates, including this compound, a QSRR model could be developed to predict, for example, their rate of hydrolysis. The electronic properties of the substituent on the phenyl ring (e.g., Hammett parameters) and steric descriptors would likely be important variables in such a model.

Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can aid in the structural elucidation of molecules. For this compound, computational methods can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method. nih.govwisc.edu The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be further improved by using scaling factors or by employing more advanced machine learning-based prediction tools. nih.govresearchgate.net The predicted NMR spectra can help in the assignment of experimental signals and in confirming the structure of the compound. researchgate.net

Similarly, the vibrational frequencies in an IR spectrum can be calculated using DFT. These calculations provide the frequencies and intensities of the vibrational modes of the molecule. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experimental data. The predicted IR spectrum can be used to assign the characteristic vibrational bands, such as the C=O stretch of the ester, the O-H stretch of the alcohol, and the various C-H and C-C vibrations of the aromatic ring and alkyl chain.

Table 3: Predicted Spectroscopic Data for Ethyl Phenylacetate Analogues

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (Ar-H) | 7.2 - 7.4 ppm |

| ¹H NMR | Chemical Shift (CH₂) | ~3.6 ppm |

| ¹H NMR | Chemical Shift (CH₃) | ~1.2 ppm |

| ¹³C NMR | Chemical Shift (C=O) | ~171 ppm |

| ¹³C NMR | Chemical Shift (Ar-C) | 125 - 135 ppm |

| IR | C=O Stretch | ~1735 cm⁻¹ |

| IR | O-H Stretch | ~3400 cm⁻¹ |

This table provides estimated spectroscopic data based on typical values for phenylacetate and alcohol-containing aromatic compounds. libretexts.org

Computational Exploration of Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for exploring the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For this compound, computational methods can be used to investigate various reactions, such as its hydrolysis or transesterification. rsc.orgresearchgate.netresearchgate.netbiofueljournal.com

The acid-catalyzed hydrolysis of esters, for example, can be studied using DFT. researchgate.netnii.ac.jp The reaction mechanism involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of a water molecule to form a tetrahedral intermediate. youtube.com The subsequent proton transfer and elimination of ethanol (B145695) lead to the formation of the corresponding carboxylic acid. DFT calculations can be used to determine the geometries and energies of the reactants, intermediates, transition states, and products along the reaction pathway.

The activation energy for each step can be calculated, allowing for the identification of the rate-determining step of the reaction. rsc.org The transition states can be characterized by the presence of a single imaginary frequency in the vibrational analysis. The insights gained from these computational studies can provide a detailed understanding of the factors that influence the reaction rate and selectivity. For instance, the electronic effect of the hydroxymethyl group on the stability of the intermediates and transition states can be quantified.

Applications of Ethyl 2 4 Hydroxymethyl Phenyl Acetate As a Synthetic Intermediate

Precursor in the Synthesis of Functionalized Esters and Carboxylic Acids

The dual functionality of Ethyl 2-(4-(hydroxymethyl)phenyl)acetate allows for its use as a precursor in the preparation of various functionalized esters and carboxylic acids. The ester group can be hydrolyzed to the corresponding carboxylic acid, while the hydroxymethyl group can undergo esterification or other modifications.

The hydrolysis of the ethyl ester to 2-(4-(hydroxymethyl)phenyl)acetic acid can be achieved under basic conditions, for instance, by treatment with sodium hydroxide (B78521) in water. This reaction proceeds to completion, and subsequent acidification yields the carboxylic acid. A similar hydrolysis of 4-(bromomethyl)phenylacetic acid to 4-(hydroxymethyl)phenylacetic acid using sodium hydroxide in water has been reported with a yield of 71.9%. chemicalbook.com

Conversely, the hydroxymethyl group can be esterified with various carboxylic acids or their derivatives to introduce new ester functionalities into the molecule. This reaction is typically carried out under acidic conditions (Fischer esterification) or by using activating agents for the carboxylic acid. chemguide.co.uk While specific examples starting from this compound are not prevalent in the literature, the general principles of esterification are well-established. For example, phenylacetic acid can be esterified with various alcohols using catalysts like Amberlyst-15 to achieve high yields. researchgate.net

These transformations allow for the synthesis of molecules with tailored properties, where one functional group is selectively modified while the other remains available for subsequent reactions.

Table 1: Key Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | 1. NaOH, H2O2. H+ | 2-(4-(hydroxymethyl)phenyl)acetic acid | Ester Hydrolysis |

| This compound | R-COOH, Acid Catalyst | Ethyl 2-(4-((acyloxy)methyl)phenyl)acetate | Esterification |

Role in the Construction of Heterocyclic Systems

Substituted phenylacetic acid derivatives are important precursors for the synthesis of various heterocyclic compounds. Although direct examples utilizing this compound are not extensively documented, its structural motifs are found in precursors for important heterocyclic systems.

For instance, derivatives of phenylacetic acid can be used to synthesize 5-membered heterocycles like 3-hydroxy-5-isoxazoleacetic acid building blocks. inventivapharma.com The synthesis of such compounds often involves the reaction of a β-ketoester with hydroxylamine. The ethyl acetate (B1210297) moiety in the target molecule can be a precursor to such a β-ketoester through various synthetic routes.

Furthermore, ethyl acetate derivatives are employed in the synthesis of larger heterocyclic systems. For example, ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate, a quinazolin-4-one derivative, is synthesized from the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate (B1199739). nih.gov This highlights the utility of the ethyl acetate moiety in building complex heterocyclic frameworks. Given the reactivity of the hydroxymethyl group, it could be converted to a leaving group to facilitate similar cyclization reactions.

The synthesis of new ethyl esters of 2-(R-phenyl)-4-oxo-thiazolidin-3-yl propionic acid has been achieved through a one-step reaction involving aromatic aldehydes, thioglycolic acid, and beta-alanine (B559535) ethyl ester hydrochloride. mdpi.com This demonstrates the versatility of ester-containing building blocks in the construction of thiazolidinone rings.

Building Block for Polymeric Materials and Supramolecular Assemblies

The bifunctional nature of this compound makes it a potential monomer or a precursor to monomers for the synthesis of various polymeric materials. The presence of a hydroxyl group and an ester (which can be hydrolyzed to a carboxylic acid) allows for its participation in step-growth polymerization reactions, such as the formation of polyesters.

Aromatic polyesters are often synthesized through the polycondensation of bisphenols with diacid chlorides. researchgate.net By converting this compound to a diol or a dicarboxylic acid derivative, it could be incorporated into polyester (B1180765) chains. For example, the synthesis of bio-based aliphatic polyesters from plant oils often involves the conversion of fatty acids into diacids or diols, followed by polycondensation. acs.org

Additionally, the hydroxymethyl group can be modified to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate. The resulting monomer could then be used in chain-growth polymerization to produce polymers with pendant phenylacetate (B1230308) groups. The synthesis of thermoresponsive polymers from poly(2-(N-alkylacrylamide)ethyl acetate)s demonstrates the utility of ester-containing monomers in creating functional polymers. researchgate.net

While direct examples of supramolecular assemblies from this compound are scarce, the structural components are conducive to forming such structures. The phenyl ring can participate in π-π stacking interactions, and the hydroxyl and ester groups can act as hydrogen bond donors and acceptors.

Intermediate in the Preparation of Advanced Organic Materials

The structural framework of this compound is found in molecules that form the basis of advanced organic materials, particularly liquid crystals. Liquid crystals are materials that exhibit properties between those of a conventional liquid and a solid crystal.

The synthesis of novel phenyl ethylene (B1197577) derivatives with liquid crystalline properties often involves the connection of rigid phenyl rings through flexible spacers and terminal functional groups. researchgate.net The phenylacetate moiety can act as a core unit in such molecules. For instance, side-chain liquid-crystalline block copolymers containing cyano-terminated phenyl benzoate (B1203000) moieties have been synthesized and shown to exhibit smectic liquid crystal phases. mdpi.com The synthesis of high birefringence phenylacetylene (B144264) liquid crystals also utilizes substituted phenyl rings as core components. bohrium.com

By modifying the hydroxymethyl and ethyl acetate groups of this compound, it is possible to synthesize rod-like molecules (calamitic liquid crystals) that can self-assemble into various mesophases. The ester group can be hydrolyzed and then coupled with a phenolic derivative, while the hydroxymethyl group can be etherified or esterified with another molecular fragment to create the desired molecular architecture for liquid crystalline behavior. The design of liquid crystal materials based on palmitate, oleate, and linoleate (B1235992) derivatives for optoelectronic applications showcases how long-chain esters attached to an aromatic core can induce liquid crystalline properties. mdpi.com

Future Research Directions and Emerging Methodologies

Development of More Sustainable and Atom-Economical Syntheses

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. For Ethyl 2-(4-(hydroxymethyl)phenyl)acetate, future research will likely focus on developing synthetic pathways that are not only efficient but also environmentally benign.

One promising avenue is the use of biocatalysts. Enzymes, such as lipases, can catalyze esterification reactions under mild conditions, often with high selectivity, reducing the need for harsh reagents and protecting groups. nih.govmdpi.com Research into the enzymatic synthesis of related phenolic esters has demonstrated the potential of this approach. nih.gov For instance, the lipase-catalyzed esterification of phenylacetic acid derivatives has been explored, suggesting that a similar biocatalytic route to this compound from 4-(hydroxymethyl)phenylacetic acid and ethanol (B145695) is a viable and sustainable alternative to traditional acid-catalyzed methods. acs.orgresearchgate.net

Atom economy, a measure of how many atoms from the reactants are incorporated into the final product, is another key metric for sustainable synthesis. nih.govresearchgate.netresearchgate.net Traditional multi-step syntheses often involve the use of stoichiometric reagents and protecting groups, leading to significant waste. Future synthetic designs will aim to maximize atom economy by employing catalytic addition and condensation reactions that minimize byproduct formation. nih.gov For example, developing a one-pot synthesis from readily available precursors that avoids the isolation of intermediates would represent a significant step forward in terms of both sustainability and efficiency.

Exploration of Novel Catalytic Systems for Transformations

The development of novel catalysts is central to advancing the synthesis and transformation of this compound. Research in this area is expected to focus on enhancing selectivity, improving efficiency, and utilizing more abundant and less toxic metals.

The selective reduction of the carboxylic acid group in a precursor like 4-carboxyphenylacetic acid to the corresponding alcohol is a key transformation. While traditional reducing agents like lithium aluminum hydride are effective, they are non-selective and produce significant waste. Recent advancements in catalysis offer more controlled and sustainable alternatives. For instance, manganese(I)-based catalysts have shown high efficiency in the hydrosilylation of both aryl and alkyl carboxylic acids to alcohols under mild conditions. acs.orgnih.gov Similarly, copper phthalocyanine (B1677752) tetrasulfonic acid (CuPcS) has been developed as a chemoselective catalyst for the reduction of aromatic carboxylic acids. rsc.org The application of such catalysts could enable the selective reduction of a dicarboxylic precursor to form the hydroxymethyl group of the target molecule.

For the esterification step, moving beyond traditional homogeneous acid catalysts like sulfuric acid is a key goal. Heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) nanoclays and porous phenolsulphonic acid-formaldehyde resins, offer advantages like easy separation, reusability, and often milder reaction conditions. royalsocietypublishing.orgnih.gov Studies on the esterification of phenylacetic acid using these types of solid acid catalysts have demonstrated their potential for producing high yields of esters. researchgate.netroyalsocietypublishing.org

Furthermore, transition-metal-catalyzed C-H activation presents an innovative approach to forming the ester group directly, offering a highly atom-economical route. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in a continuous stream rather than in a batch reactor, offers numerous advantages for the synthesis of fine chemicals and pharmaceutical intermediates. nih.govflinders.edu.aursc.orgacs.org These benefits include enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration of multiple synthetic steps. nih.govresearchgate.net

For the synthesis of this compound, a multi-step flow process could be envisioned. flinders.edu.aursc.org This could involve, for example, the continuous reduction of a suitable precursor in one reactor module, followed by in-line purification and subsequent esterification in a second module. mpg.de The modular nature of flow chemistry systems allows for flexibility and re-configurability, facilitating the rapid optimization of reaction conditions. mpg.desyrris.com

The integration of flow chemistry with automated synthesis platforms represents a powerful paradigm for modern chemical research and production. nih.govnus.edu.sg Automated systems can precisely control reaction parameters, such as temperature, pressure, and reagent stoichiometry, leading to higher reproducibility and yields. researchgate.netsyrris.com Furthermore, the coupling of automated flow reactors with in-line analytical techniques allows for real-time monitoring and optimization of the synthetic process. researchgate.net Such platforms could be employed to rapidly screen different catalysts and reaction conditions for the synthesis of this compound, accelerating the development of an optimized and scalable manufacturing process. nus.edu.sg

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the prediction of molecular properties and reaction outcomes. mit.edumit.edu For this compound, advanced computational modeling can play a significant role in guiding the development of new synthetic methodologies.

Density Functional Theory (DFT) can be used to elucidate reaction mechanisms and predict the reactivity of different substrates and catalysts. rsc.orgresearchgate.net For instance, DFT studies can help in understanding the mechanism of catalytic esterification, identifying the rate-determining steps, and predicting the effect of different catalysts on the reaction energy barrier. researchgate.net This knowledge can guide the rational design of more efficient catalytic systems. acs.orgresearchgate.netresearchgate.net

Furthermore, the burgeoning field of machine learning offers the potential to accelerate catalyst discovery and reaction optimization. acs.org By training models on large datasets of known reactions, it may become possible to predict the optimal conditions for the synthesis of this compound or to identify novel catalysts with desired properties. nih.gov This data-driven approach, combined with high-throughput screening, could dramatically reduce the experimental effort required to develop new and improved synthetic routes. nih.gov The ultimate goal is to move from a trial-and-error approach to a more predictive and rational design of chemical syntheses. arxiv.org

Investigation of Environmental Degradation Pathways